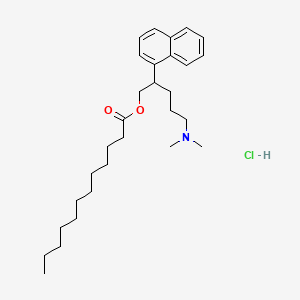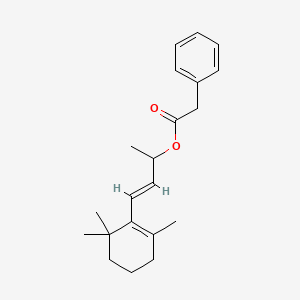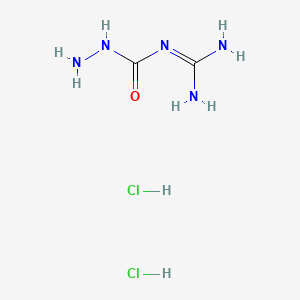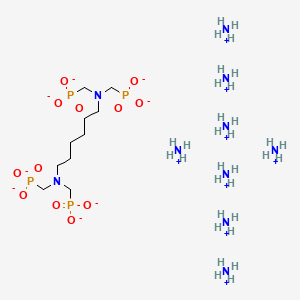
Benz(a)anthracene, 1,2,3,4-tetrahydro-
Übersicht
Beschreibung
Benz(a)anthracene, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of benz(a)anthracene, where the 1,2,3,4 positions are saturated with hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 1,2,3,4-tetrahydro- typically involves the hydrogenation of benz(a)anthracene. This process can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{18}\text{H}{12} + 2\text{H}2 \rightarrow \text{C}{18}\text{H}_{14} ]
Industrial Production Methods
Industrial production of Benz(a)anthracene, 1,2,3,4-tetrahydro- follows similar principles but on a larger scale. The process involves continuous flow reactors where benz(a)anthracene is hydrogenated in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and hydroxy derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 1,2,3,4-tetrahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in the development of certain pharmaceuticals and its potential carcinogenic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benz(a)anthracene, 1,2,3,4-tetrahydro- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, forming reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound, which is fully aromatic and lacks the hydrogenation at the 1,2,3,4 positions.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of the three benzene rings.
Uniqueness
Benz(a)anthracene, 1,2,3,4-tetrahydro- is unique due to its partially saturated structure, which imparts different chemical reactivity and biological interactions compared to its fully aromatic counterparts. This structural modification can influence its physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydrobenzo[a]anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,6-7,9-12H,3-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONNZDVAFLXPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=CC4=CC=CC=C4C=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196316 | |
| Record name | Benz(a)anthracene, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4483-98-1 | |
| Record name | Benz(a)anthracene, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004483981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


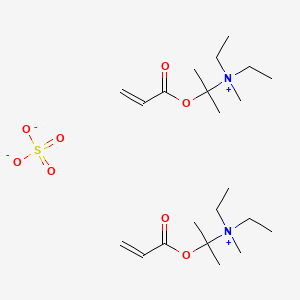
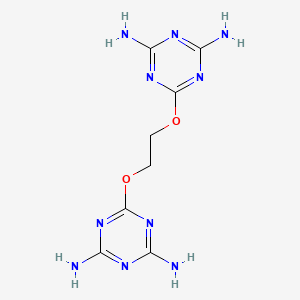
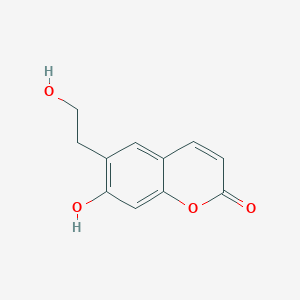
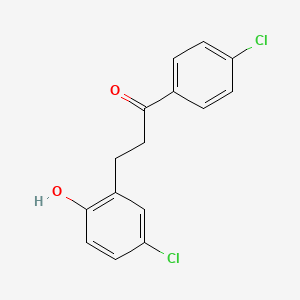
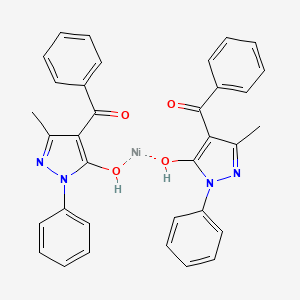
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
